molecular formula C6H6F8O2 B1283416 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane CAS No. 358-39-4

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Cat. No. B1283416
CAS RN: 358-39-4
M. Wt: 262.1 g/mol
InChI Key: WVRJJXQSRCWPNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-substituted ethane derivatives can involve different pathways, including oxidative coupling, reactions with bifunctional compounds, and the use of alkylating reagents. For instance, the synthesis of 1,2-bis(2,2'-bipyridinyl)ethane and 1,2-bis(1,10-phenanthrolinyl)ethane ligands was achieved through oxidative coupling of monomeric methylene carbanions using halogens or halogenated compounds as oxidizing agents, resulting in high yields . Similarly, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane demonstrated the importance of linker length within bis(alkylating) reagents, where the use of oxalyl chloride was key to the successful synthesis .

Molecular Structure Analysis

The molecular structure of bis-substituted ethane derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of 1,2-bis[N-(N'-alkylimidazolium)]ethane salts was confirmed by X-ray crystallography, which revealed pseudorotaxane-like structures . Additionally, the molecular structures of bis(tetraphenylantimony) 1,2-diphenylethanedione dioximate and its derivatives were investigated, showing distorted tetragonal bipyramidal geometry around the antimony atoms .

Chemical Reactions Analysis

The chemical reactivity of bis-substituted ethane derivatives can vary significantly depending on their molecular structure. For instance, extended bis(anthraoxa)quinodimethanes with nine and ten consecutively fused six-membered rings exhibited different reactivities, with the latter showing moderate diradical character and reactivity leading to an unexpected trifluoroacetic substituted product . This highlights the potential for diverse chemical behavior in bis-substituted ethane compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted ethane derivatives can be influenced by their molecular structure and substituents. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were studied through electrochemical measurements, reflecting the impact of the crowded structures on their properties . The synthesis of 1,2-bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane also demonstrated the ability to create compounds with specific properties, such as intense fluorescence spectra .

Scientific Research Applications

Synthesis and Ligand Applications

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane has been utilized in the synthesis of various ligands. For instance, efficient synthesis methods have been developed for producing dimeric ligands like 1,2-bis(2,2′-bipyridinyl)ethane and 1,2-bis(1,10-phenanthrolinyl)ethane, which show intense fluorescence spectra, through oxidative coupling processes (Lehn & Ziessel, 1988).

Conformational Analysis

The compound has been a subject of study in conformational analysis. Research has explored the conformational populations and barriers to rotation in halogenated ethanes, providing insights into the effects of different substituents on molecular structure (Weigert & Roberts, 1968).

Hybrid Silica Membranes

In materials science, derivatives of 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane, such as Bis(triethoxysilyl) ethane (BTESE), are used in creating organic–inorganic hybrid silica membranes. These membranes have shown potential in gas permeation and separation, demonstrating unique properties like high hydrogen permeance and hydrothermal stability due to their amorphous structures (Kanezashi et al., 2010).

Coordination Complexes

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane and related compounds have been used in synthesizing coordination complexes with metals. These complexes are studied for their donor properties and spectral characteristics, which have implications in areas like catalysis and material chemistry (Levason et al., 1976).

Safety And Hazards

When handling this compound, caution is advised to avoid inhalation, skin contact, or eye contact . Protective gloves and goggles should be worn, and it is recommended to handle it in a well-ventilated area and avoid inhaling its vapors . In case of accidental ingestion or other accidents, immediate medical attention is advised .

Future Directions

The use of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in the development of lithium-metal batteries represents a promising direction for future research . Its ability to enable stable cycling of LMBs at high voltages within a wide temperature range could have significant implications for the advancement of battery technology .

properties

IUPAC Name

1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRJJXQSRCWPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569266
Record name 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

CAS RN

358-39-4
Record name 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Gao, CC Su, M He, T Glossmann… - Journal of Materials …, 2017 - pubs.rsc.org
A high performance lithium–sulfur (Li–S) battery comprising a symmetric fluorinated diethoxyethane electrolyte coupled with a fish-scale porous carbon/S composite electrode was …
Number of citations: 38 pubs.rsc.org
CC Su, K Amine, M Cai, M He - ACS Applied Materials & Interfaces, 2023 - ACS Publications
To guide the selection of a suitable fluorinated ether (FE) co-solvent for lithium metal batteries, it is crucial to understand the relationship between the organic structures of the FEs and …
Number of citations: 4 pubs.acs.org
S Kim, JA Lee, TK Lee, K Baek, J Kim, B Kim… - Energy & …, 2023 - pubs.rsc.org
The optimal design of liquid electrolytes is vital for the build-up of long-lifespan lithium-metal batteries (LMBs) that function over a wide-temperature-range. Tuning the electrolyte …
Number of citations: 2 pubs.rsc.org
H Lu, Y Zhu, B Zheng, H Du, X Zheng, C Liu… - New Journal of …, 2020 - pubs.rsc.org
A hybrid ionic liquid (IL)-based electrolyte consisting of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (P1,2O1TFSI) and the support solvent(s) 1,3-dioxolane …
Number of citations: 36 pubs.rsc.org
X Kong, Y Kong, Y Zheng, L He, D Wang, Y Zhao - Small, 2022 - Wiley Online Library
With a high energy density, lithium–sulfur batteries (LSB) are regarded as one of the promising next‐generation energy storage systems. However, many challenges hinder the practical …
Number of citations: 5 onlinelibrary.wiley.com
H Lu, F Zeng, L He, R Feng, Y Yuan, Z Zhang, H Liu… - Electrochimica …, 2022 - Elsevier
A series of designed fluorinated electrolytes with single or multiple fluorinated solvents were developed for the application of high-voltage lithium second batteries. The synergistic effect …
Number of citations: 5 www.sciencedirect.com
L Peng, Q He, L He, H Lu, F Zeng, B Zheng, H Du… - RSC …, 2021 - pubs.rsc.org
High-voltage lithium cobalt oxide (LCO) cathode material always suffers from rapid capacity decay due to irreversible phase transition and unexpected parasitic reactions between the …
Number of citations: 6 pubs.rsc.org
R Atwi, NN Rajput - Patterns, 2023 - cell.com
Practical realization of lithium-sulfur batteries requires designing optimal electrolytes with controlled dissolution of polysulfides, high ionic conductivity, and low viscosity. Computational …
Number of citations: 0 www.cell.com
Y Liu, Y Elias, J Meng, D Aurbach, R Zou, D Xia… - Joule, 2021 - cell.com
Lithium-sulfur (Li-S) batteries promise high energy density for next-generation energy storage systems, yet many challenges remain. Li-S batteries follow a conversion chemistry, which …
Number of citations: 159 www.cell.com
G Liu, Q Sun, Q Li, J Zhang, J Ming - Energy & Fuels, 2021 - ACS Publications
Lithium–sulfur (Li–S) batteries have attracted great attention in the past two decades, because of their high theoretical energy density of 2600 Wh kg –1 and the cost-effective sulfur …
Number of citations: 59 pubs.acs.org

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